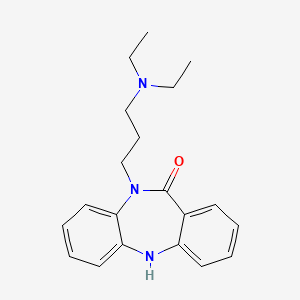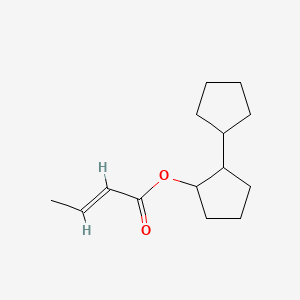
exo-2,3-Norbornanedicarboxylic Acid Monoamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Exo-2,3-Norbornanedicarboxylic Acid Monoamide: is a chemical compound with the molecular formula C9H13NO3. It is a derivative of norbornane, a bicyclic hydrocarbon, and contains both carboxylic acid and amide functional groups. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of exo-2,3-Norbornanedicarboxylic Acid Monoamide typically involves the reaction of norbornene with maleic anhydride to form the corresponding norbornanedicarboxylic anhydride. This intermediate is then reacted with ammonia or an amine to yield the monoamide derivative. The reaction conditions often include:
Solvent: Commonly used solvents include tetrahydrofuran (THF) or dichloromethane (DCM).
Temperature: The reactions are usually carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as pyridine may be used to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Exo-2,3-Norbornanedicarboxylic Acid Monoamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.
Major Products Formed:
Oxidation: Formation of norbornanedicarboxylic acids.
Reduction: Formation of norbornanedicarboxylic amines.
Substitution: Formation of various substituted norbornane derivatives.
Wissenschaftliche Forschungsanwendungen
Exo-2,3-Norbornanedicarboxylic Acid Monoamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference standard for analytical methods.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied as an impurity in the synthesis of pharmaceutical compounds, such as antipsychotic drugs.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of exo-2,3-Norbornanedicarboxylic Acid Monoamide involves its interaction with specific molecular targets and pathways. The compound’s amide group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. Additionally, the carboxylic acid groups can participate in acid-base reactions, influencing the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Norbornanedicarboxylic Acid: Lacks the amide group, making it less reactive in certain reactions.
Norbornanedicarboxylic Anhydride: Contains an anhydride group instead of an amide, leading to different reactivity and applications.
Norbornanedicarboxylic Amine:
Uniqueness: Exo-2,3-Norbornanedicarboxylic Acid Monoamide is unique due to the presence of both carboxylic acid and amide functional groups, which confer distinct reactivity and versatility in chemical synthesis and research applications.
Eigenschaften
Molekularformel |
C9H13NO3 |
|---|---|
Molekulargewicht |
183.20 g/mol |
IUPAC-Name |
(1S,2R,3S,4R)-3-carbamoylbicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C9H13NO3/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h4-7H,1-3H2,(H2,10,11)(H,12,13)/t4-,5+,6+,7-/m1/s1 |
InChI-Schlüssel |
PJARUKXCFRFPOP-JRTVQGFMSA-N |
Isomerische SMILES |
C1C[C@H]2C[C@@H]1[C@@H]([C@@H]2C(=O)O)C(=O)N |
Kanonische SMILES |
C1CC2CC1C(C2C(=O)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


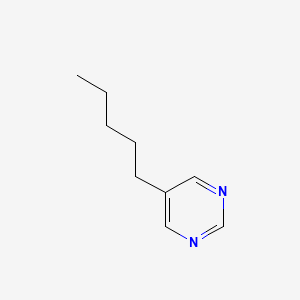




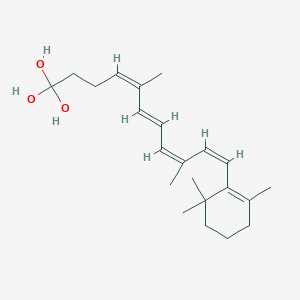
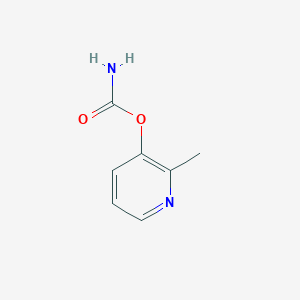
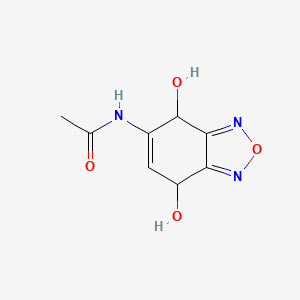
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-amine](/img/structure/B13829443.png)
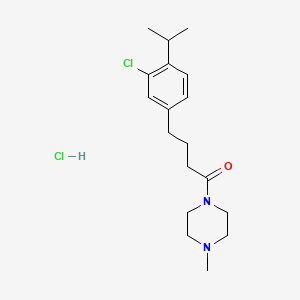
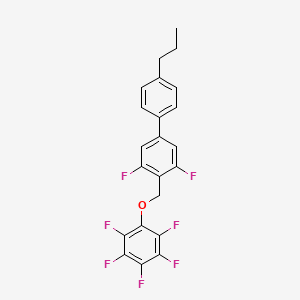
![(2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13829467.png)
